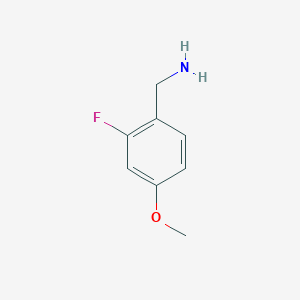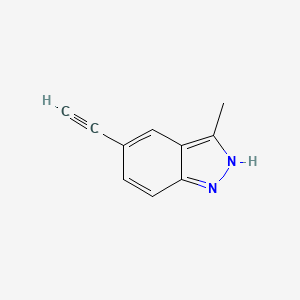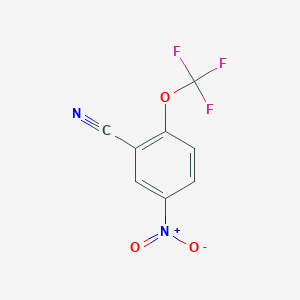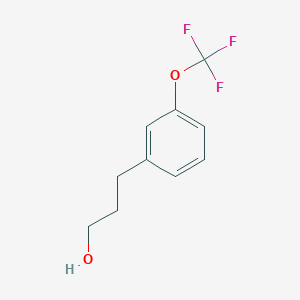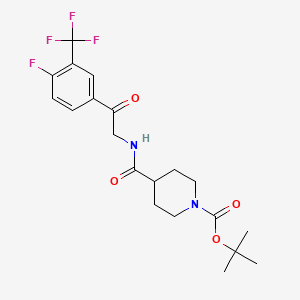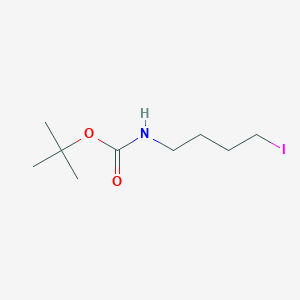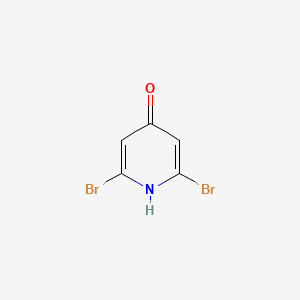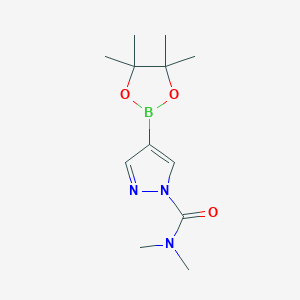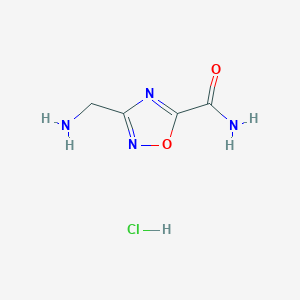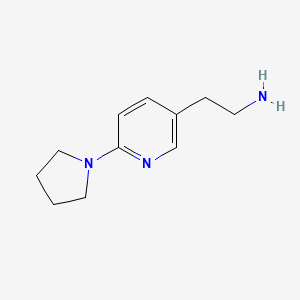
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine
Vue d'ensemble
Description
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a chemical compound with a molecular weight of 177.25 . It is also known as “(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine” and has a CAS Number of 859850-79-6 .
Molecular Structure Analysis
The molecular structure of “2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethanamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .Applications De Recherche Scientifique
DNA Interaction and Cytotoxic Studies
Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, exhibit strong DNA binding and demonstrate nuclease activity. These complexes show potential in DNA cleavage and have low toxicity in cancer cell lines, with IC50 values ranging between 37 and 156 μM, indicating their potential in medical applications (Kumar et al., 2012).
Catalytic Applications in Organometallic Chemistry
(imino)Pyridine ligands bearing pendant arms similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have been synthesized and reacted with palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their importance in industrial and chemical applications (Nyamato et al., 2015).
Corrosion Inhibition on Mild Steel
Cadmium(II) Schiff base complexes, including ligands related to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, have been shown to have significant corrosion inhibition properties on mild steel. This finding bridges the gap between coordination chemistry and materials engineering, suggesting applications in protecting industrial materials (Das et al., 2017).
Ethylene Oligomerization Studies
Nickel(II) complexes chelated by (amino)pyridine ligands similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown promising results in ethylene oligomerization studies. These complexes can catalyze the production of ethylene dimers, trimers, and tetramers, which are essential in polymer production (Nyamato et al., 2016).
Anticancer Activity in Piperazine-2,6-dione Derivatives
Compounds synthesized from amines including 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown good anticancer activity. These derivatives, upon screening, exhibited significant inhibition of various cancer cell types, suggesting potential applications in pharmaceutical research (Kumar et al., 2013).
Propriétés
IUPAC Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGOVOOPNKWHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



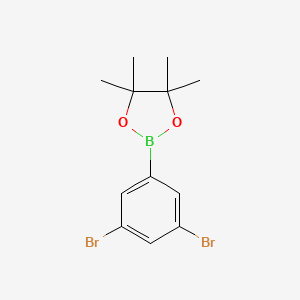
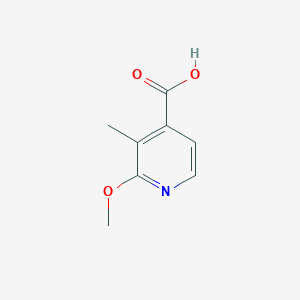
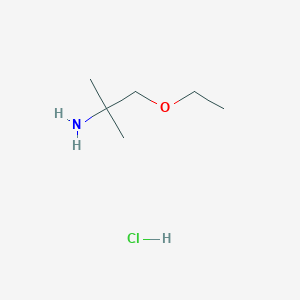
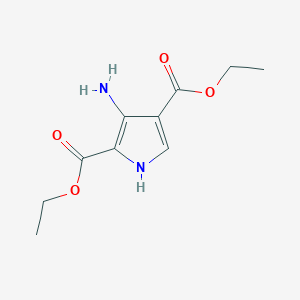
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
